

4-Methylsulfonylbenzylamine hydrochloride

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylsulfonylbenzylamine
hydrochloride

Cat. No.: B1581868

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An In-Depth Technical Guide to the Physical Properties of 4-Methylsulfonylbenzylamine Hydrochloride

Introduction

4-Methylsulfonylbenzylamine hydrochloride (CAS No: 98593-51-2) is a primary amine hydrochloride salt that serves as a valuable building block in organic and medicinal chemistry. [1] Its structure, featuring a benzylamine core substituted with a methylsulfonyl group, makes it a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of biologically active compounds.[1] A thorough understanding and verification of its physical properties are paramount for researchers in ensuring reaction reproducibility, optimizing process conditions, and meeting regulatory standards in drug development.

This guide provides a comprehensive overview of the core physical properties of **4-Methylsulfonylbenzylamine hydrochloride**, detailed protocols for its characterization using modern analytical techniques, and essential safety information. The methodologies described are grounded in standard laboratory practices, emphasizing the rationale behind procedural steps to ensure data integrity and reliability.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its identity and structure. **4-Methylsulfonylbenzylamine hydrochloride** is the salt formed from the reaction of the free base, 4-Methylsulfonylbenzylamine, with hydrochloric acid. This protonation of the amine group significantly influences its physical properties, particularly its solubility and melting point, compared to the parent compound.

Caption: Chemical structure of **4-Methylsulfonylbenzylamine hydrochloride**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(4-methylsulfonylphenyl)methanamine;hydrochloride	[2]
CAS Number	98593-51-2	[1][2]
Molecular Formula	C ₈ H ₁₂ ClNO ₂ S	[1][2]
Molecular Weight	221.71 g/mol	[2][3]
InChI Key	NRXMOYDZMKXKMJ-UHFFFAOYSA-N	[2][4]
Canonical SMILES	CS(=O)(=O)C1=CC=C(C=C1)CN.Cl	[2]

| Synonyms | 4-(Methylsulfonyl)benzylamine hydrochloride, p-(Methylsulfonyl)benzylamine hydrochloride |[1][2] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, which is critical for designing synthetic routes, formulation studies, and quality control.

Appearance: The compound is typically a white to off-white solid, which may appear as crystals or a crystalline powder.[1][5] The color and form are important initial indicators of purity; significant deviation may suggest the presence of impurities.

Melting Point: The melting point is a crucial parameter for assessing purity. For **4-Methylsulfonylbenzylamine hydrochloride**, the reported melting point is in the range of 272-274 °C.[1] Another source reports a similar range of 269-277 °C.[6] A sharp melting range within this window is indicative of high purity. Amine hydrochlorides generally have significantly higher melting points than their free base counterparts due to the strong ionic interactions of the ammonium salt crystal lattice.

Solubility: The hydrochloride salt form confers good solubility in water and other polar protic solvents.[1] This is a direct result of the ionic nature of the ammonium chloride group, which can readily form hydrogen bonds with solvent molecules. While qualitative data indicates it is soluble in water, quantitative determination is essential for preparing stock solutions or for use in aqueous reaction media. It is expected to have lower solubility in less polar organic solvents.

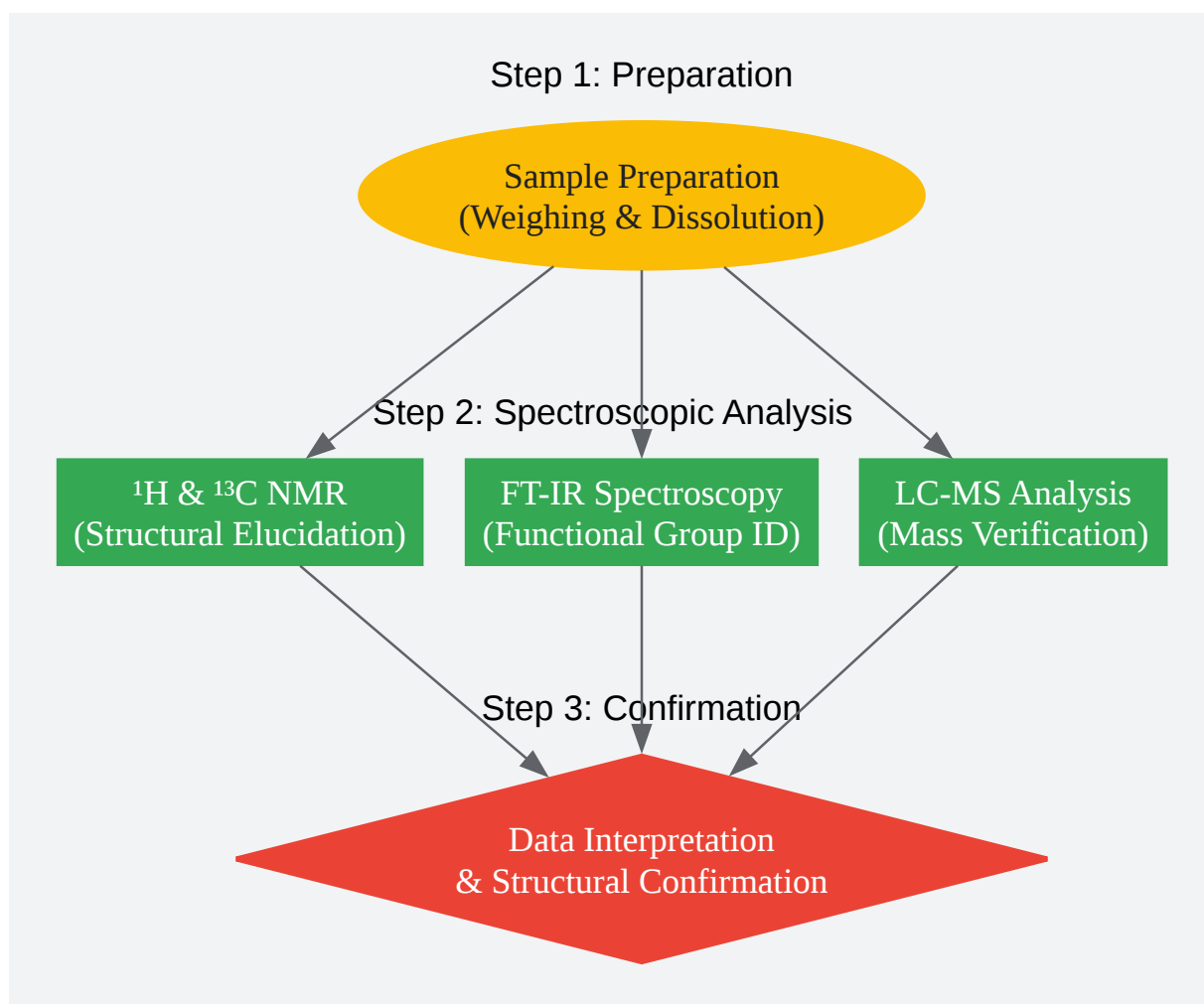
Table 2: Summary of Physical Properties

Property	Value	Notes
Appearance	White to off-white crystalline solid	[1][5]
Melting Point	272-274 °C	[1]
Boiling Point	369.9 °C at 760 mmHg	Predicted for the free base; the hydrochloride salt will likely decompose before boiling.[1]
Density	1.225 g/cm ³	Predicted value, likely for the free base.[1]
Flash Point	177.5 °C	[1]
Vapor Pressure	1.15 x 10 ⁻⁵ mmHg at 25 °C	Predicted value.[1]

| Solubility | Soluble in water |[1] |

Spectroscopic Characterization Protocols

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. A multi-technique approach is recommended for comprehensive characterization.



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Caption: General workflow for the spectroscopic characterization of a chemical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Expected Spectral Features:

- ¹H NMR:
 - Aromatic Protons: Two sets of doublets in the ~7.5-8.5 ppm range, characteristic of a para-substituted benzene ring, with deshielding caused by the electron-withdrawing

sulfonyl group.

- Benzyl Protons ($-\text{CH}_2-$): A singlet around ~ 4.2 ppm.
- Ammonium Protons ($-\text{NH}_3^+$): A broad singlet, typically in the ~ 8.0 - 9.0 ppm range (in $\text{DMSO}-d_6$), which is exchangeable with D_2O . The hydrochloride salt form shifts these protons significantly downfield compared to the free amine.^{[7][8]}
- Methyl Protons ($-\text{SO}_2\text{CH}_3$): A sharp singlet around ~ 3.2 ppm.
- ^{13}C NMR: Distinct signals for each unique carbon atom, including the methyl carbon, the benzyl carbon, and the four distinct aromatic carbons.

Protocol for ^1H NMR Analysis:

- Sample Preparation: Accurately weigh ~ 5 - 10 mg of **4-Methylsulfonylbenzylamine hydrochloride** and dissolve it in ~ 0.7 mL of a suitable deuterated solvent (e.g., $\text{DMSO}-d_6$ or D_2O) in a clean, dry NMR tube. $\text{DMSO}-d_6$ is often preferred for amine salts as it allows for the observation of the NH protons.
- Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A spectral width of ~ 16 ppm and an acquisition time of 2-4 seconds are typically sufficient.
- Verification: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals; the relative integrations should correspond to the number of protons in each environment (e.g., 4H for aromatic, 2H for benzyl, 3H for ammonium, 3H for methyl).
- Confirmatory Test (Optional): Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the $-\text{NH}_3^+$ protons should diminish or disappear, confirming its identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

- **N-H Stretching:** A broad and strong absorption band in the range of $2800\text{--}3200\text{ cm}^{-1}$, characteristic of an ammonium salt (R-NH_3^+). This is distinct from the two sharp peaks seen for a primary amine (R-NH_2) typically found around $3300\text{--}3500\text{ cm}^{-1}$.[\[8\]](#)[\[9\]](#)
- **S=O Stretching:** Two strong, characteristic absorption bands for the sulfonyl group (SO_2) appearing at approximately $1300\text{--}1350\text{ cm}^{-1}$ (asymmetric stretch) and $1140\text{--}1160\text{ cm}^{-1}$ (symmetric stretch).
- **C-H Stretching:** Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} .
- **C=C Stretching:** Aromatic ring skeletal vibrations in the $1450\text{--}1600\text{ cm}^{-1}$ region.

Protocol for FT-IR Analysis (ATR Method):

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **4-Methylsulfonylbenzylamine hydrochloride** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- **Data Acquisition:** Scan the sample over the standard mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- **Data Analysis:** Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values to confirm the presence of the required functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound by separating it from impurities and then ionizing it to measure its mass-to-charge ratio (m/z).

Expected Results:

- **Technique:** Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.
- **Expected Ion:** The analysis should detect the molecular ion of the free base after the loss of HCl. The expected ion will be $[M+H]^+$, where M is the mass of $C_8H_{11}NO_2S$ (185.24 g/mol). Therefore, the primary observed peak should be at an m/z of approximately 186.25.

Protocol for LC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as a methanol/water mixture.
- **Chromatography:** Inject the sample into an LC system equipped with a C18 column. Use a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound. The formic acid aids in the ionization process.
- **Mass Spectrometry:** Direct the eluent from the LC into the ESI source of the mass spectrometer. Set the instrument to scan a relevant mass range (e.g., m/z 100-300) in positive ion mode.
- **Data Analysis:** Identify the chromatographic peak corresponding to the compound. Examine the mass spectrum associated with this peak to confirm the presence of the $[M+H]^+$ ion at the expected m/z value. The high-resolution mass should match the exact calculated mass (221.0277 for the full hydrochloride, but the free base is what is typically observed).[2]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1] Room temperature storage is generally acceptable.[1][3]

Safety and Hazards: Based on GHS classifications, **4-Methylsulfonylbenzylamine hydrochloride** presents several hazards.[\[2\]](#)

Table 3: GHS Hazard Information

Hazard Class	GHS Code	Statement	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[2] [10]
Skin Corrosion/Irritation	H315	Causes skin irritation	[2] [3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2] [3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[\[2\]](#)[\[3\]](#) |

Safe Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[\[3\]](#)[\[11\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [\[3\]](#)[\[12\]](#)
- First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[3\]](#)[\[11\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Methylsulfonylbenzylamine hydrochloride is a well-defined crystalline solid with physical properties dominated by its ionic nature. Its high melting point and aqueous solubility are characteristic of an amine hydrochloride salt. The structural identity and purity can be unequivocally confirmed through a combination of NMR, FT-IR, and MS analyses. Adherence

to the detailed characterization protocols and safety guidelines presented in this guide will enable researchers to use this important synthetic intermediate with confidence and safety, ensuring the integrity and success of their scientific endeavors.

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- To cite this document: BenchChem. [4-Methylsulfonylbenzylamine hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581868#4-methylsulfonylbenzylamine-hydrochloride-physical-properties]

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